molecular formula C18H18ClN3O2 B5579419 5-(2-chlorophenyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-furamide

5-(2-chlorophenyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-furamide

Cat. No. B5579419
M. Wt: 343.8 g/mol
InChI Key: NYQCXKKDRVOGEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrazole derivatives involves regiospecific reactions that can be complex due to the presence of multiple functional groups. For example, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester demonstrates the regiospecific nature of such syntheses. Single-crystal X-ray analysis is crucial for unambiguous structure determination in these compounds (Kumarasinghe, Hruby, & Nichol, 2009).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, with the potential for multiple conformations. For instance, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has been analyzed for its conformations and interactions with the CB1 cannabinoid receptor, demonstrating the complexity of molecular interactions in such compounds (Shim et al., 2002).

Chemical Reactions and Properties

Pyrazole derivatives can undergo various chemical reactions, leading to a range of products with different properties. The synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole involved steps such as N-methylation, reduction, and condensation, showcasing the diversity of reactions possible with such structures (El’chaninov, Aleksandrov, & Stepanov, 2018).

Physical Properties Analysis

The physical properties of pyrazole derivatives can vary widely depending on their molecular structure. For instance, the crystal and molecular structure analysis of specific pyrazole compounds has revealed insights into their hydrogen bond interactions and thermal stability, which are important physical properties (Prabhuswamy et al., 2016).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, such as reactivity and stability, are influenced by their molecular structure. Studies on compounds like 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide provide insights into the interactions and stability of these molecules, contributing to our understanding of their chemical properties (Kumara et al., 2018).

Scientific Research Applications

Microwave Assisted Synthesis and Biological Applications

Compounds with structural similarities have been synthesized using microwave irradiation, which offers advantages like higher yields and environmental friendliness compared to conventional methods. These compounds have been evaluated for their anti-inflammatory and antibacterial activities, indicating potential medical applications (Ravula et al., 2016).

Antioxidant Agent Synthesis and Evaluation

Another study focused on synthesizing novel chalcone derivatives, structurally related to the query compound, showcasing potent antioxidant activities. These findings were supported by molecular docking, ADMET, QSAR, and bioactivity studies, suggesting their utility in combating oxidative stress-related disorders (Prabakaran et al., 2021).

Molecular Docking Studies for Anticancer and Antimicrobial Agents

Further research includes the synthesis and molecular docking studies of new oxazole clubbed pyridyl-pyrazolines, investigated for their anticancer and antimicrobial properties. These compounds, showing promising in vitro activity, could contribute to developing new treatments for cancer and infections (Katariya et al., 2021).

Exploration of Pyrazole Derivatives

Additionally, pyrazole derivatives have been explored for their potential in creating new antimicrobial and anticancer agents. This exploration underscores the versatility of pyrazole-based compounds in drug development, offering insights into structural modifications that could enhance their therapeutic efficacy (Hafez et al., 2016).

properties

IUPAC Name

5-(2-chlorophenyl)-N-[3-(1-methylpyrazol-4-yl)propyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-22-12-13(11-21-22)5-4-10-20-18(23)17-9-8-16(24-17)14-6-2-3-7-15(14)19/h2-3,6-9,11-12H,4-5,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQCXKKDRVOGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCCNC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-chlorophenyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.